molecular formula C12H16ClNO B261875 N-(3-chlorophenyl)-3,3-dimethylbutanamide

N-(3-chlorophenyl)-3,3-dimethylbutanamide

Cat. No. B261875
M. Wt: 225.71 g/mol
InChI Key: FAZAKPIYLARGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-3,3-dimethylbutanamide, also known as CL-316,243, is a selective agonist of the beta-3 adrenergic receptor. It was first synthesized in the 1990s and has since been used in scientific research to study the beta-3 adrenergic receptor and its potential therapeutic applications.

Mechanism of Action

N-(3-chlorophenyl)-3,3-dimethylbutanamide works by binding to and activating the beta-3 adrenergic receptor. This activation leads to an increase in the activity of the enzyme adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). cAMP activates protein kinase A (PKA), which then activates various downstream signaling pathways involved in thermogenesis and energy metabolism.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to increase thermogenesis and energy expenditure in animal models. It also increases the expression of genes involved in brown adipose tissue (BAT) differentiation and thermogenesis. In addition, N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-3,3-dimethylbutanamide in lab experiments is its selectivity for the beta-3 adrenergic receptor. This allows for more specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that it has only been studied in animal models and its effects in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-3,3-dimethylbutanamide. One area of interest is its potential as a therapeutic target for the treatment of obesity and metabolic disorders. Another area of interest is its potential as a tool for studying the beta-3 adrenergic receptor and its downstream signaling pathways. Further research is needed to fully understand the effects of N-(3-chlorophenyl)-3,3-dimethylbutanamide and its potential therapeutic applications.

Synthesis Methods

N-(3-chlorophenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process starting with 3-chlorobenzonitrile. This compound is first reacted with 2,2-dimethylpropanal to form an imine intermediate. The imine is then reduced to the corresponding amine using lithium aluminum hydride. The amine is then reacted with 3,3-dimethylbutanoyl chloride to form the final product, N-(3-chlorophenyl)-3,3-dimethylbutanamide.

Scientific Research Applications

N-(3-chlorophenyl)-3,3-dimethylbutanamide has been used extensively in scientific research to study the beta-3 adrenergic receptor. This receptor is primarily found in adipose tissue and is involved in the regulation of energy metabolism and thermogenesis. N-(3-chlorophenyl)-3,3-dimethylbutanamide has been shown to increase thermogenesis and energy expenditure in animal models, making it a potential target for the treatment of obesity and metabolic disorders.

properties

Product Name

N-(3-chlorophenyl)-3,3-dimethylbutanamide

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(3-chlorophenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C12H16ClNO/c1-12(2,3)8-11(15)14-10-6-4-5-9(13)7-10/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

FAZAKPIYLARGAB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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